6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
BenchChem offers high-quality 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O8/c1-34-23-13-16-10-11-26(25(29)17-4-3-5-19(12-17)28(32)33)22(21(16)14-24(23)35-2)15-36-20-8-6-18(7-9-20)27(30)31/h3-9,12-14,22H,10-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVWUBBGMMPRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit notable antibacterial properties. For instance, compounds similar to 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A study found that certain derivatives had MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Inhibition Zones : The inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, with diameters reaching up to 30 mm .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects.
- Cytokine Inhibition : In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds tested at a concentration of 10 µg/mL showed up to 89% inhibition of IL-6 compared to the control dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 78 | 89 |
| Compound B | 72 | 83 |
Anticancer Activity
The anticancer potential of the compound was highlighted in studies focusing on breast cancer cell lines.
- Cell Viability : Treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value indicating effective growth inhibition .
- Mechanism of Action : The compound was shown to induce apoptosis and arrest the cell cycle at the S phase, suggesting a mechanism involving programmed cell death .
Study on Antibacterial Efficacy
A specific study evaluated the antibacterial efficacy of a series of tetrahydroisoquinoline derivatives against multidrug-resistant bacterial strains. The results indicated that several compounds derived from this scaffold exhibited substantial antibacterial activity, outperforming traditional antibiotics in some cases.
Study on Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of synthesized thiourea derivatives related to tetrahydroisoquinolines. These derivatives demonstrated significant inhibition of inflammatory markers in vitro and were proposed as potential therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
